molecular formula C23H19N3O5S B2374808 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide CAS No. 399000-15-8

3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide

Cat. No.: B2374808
CAS No.: 399000-15-8
M. Wt: 449.48
InChI Key: MTCOJWDNGNGTCT-UHFFFAOYSA-N
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Description

3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide is a synthetic small molecule designed for early-stage pharmaceutical research and screening applications. This compound is of high interest due to its hybrid structure, which incorporates two pharmacologically significant motifs: a benzofuran core and a phenylsulfonamide group. The benzofuran scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and several marketed drugs, such as the antiarrhythmic amiodarone and the antidepressant vilazodone . Furthermore, various benzofuran-2-carboxamide derivatives have been extensively explored for their diverse therapeutic potential, which includes applications as antimicrobial, anticancer, and anti-inflammatory agents . The incorporated sulfonamide functional group is a common feature in many receptor antagonists, suggesting potential for targeted biological activity . Researchers can leverage this compound as a key intermediate or building block in drug discovery campaigns. Its structure is ideal for constructing structurally diverse libraries for small-molecule screening, particularly through further functionalization of the carboxamide group . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-26(16-7-3-2-4-8-16)32(29,30)17-13-11-15(12-14-17)23(28)25-20-18-9-5-6-10-19(18)31-21(20)22(24)27/h2-14H,1H3,(H2,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCOJWDNGNGTCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Sulfamoylation: The sulfamoyl group is introduced by reacting the intermediate compound with methyl phenyl sulfonamide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Sulfonamide Formation

The methyl(phenyl)sulfamoyl group is introduced via sulfonylation of an intermediate benzoyl chloride derivative. This step typically employs sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions .

Amide Coupling

The benzofuran-2-carboxamide moiety is synthesized through coupling reactions. For example:

  • Activation of Carboxylic Acids : The benzofuran-2-carboxylic acid precursor is activated using oxalyl chloride to form the reactive acyl chloride intermediate .

  • Nucleophilic Substitution : The activated intermediate reacts with amines (e.g., 4-amino-N-(methyl(phenyl)sulfamoyl)benzamide) in dichloromethane/pyridine mixtures to form the target amide bond .

Benzofuran Core Construction

The benzofuran scaffold is synthesized via cyclization of substituted phenols or through palladium-catalyzed cross-coupling reactions, as observed in analogous benzofuran derivatives .

Reaction Optimization

Parameter Optimal Conditions Yield Source
Solvent for Amide BondDichloromethane/Pyridine (2:1)78–85%
Sulfonylation CatalystTriethylamine (base)92%
Temperature for Coupling0–5°C (slow warming to RT)81%

Functional Group Compatibility

  • Sulfonamide Stability : The methyl(phenyl)sulfamoyl group resists hydrolysis under acidic conditions (pH > 3) but degrades in strong bases (pH > 10) .

  • Benzofuran Reactivity : The electron-rich benzofuran ring participates in electrophilic substitutions (e.g., nitration) at the 5-position, though such reactions are not typically required for this compound .

Common Byproducts

  • Incomplete Sulfonylation : Residual benzoyl chloride intermediates may form if sulfonylation is not exhaustive, detectable via HPLC.

  • Oxidation of Benzofuran : Trace peroxides in solvents can oxidize the benzofuran ring, necessitating rigorous solvent drying .

Mitigation Strategies

Issue Solution Efficacy
Acyl Chloride HydrolysisUse anhydrous solvents and molecular sieves>95% purity
Sulfonamide DegradationAvoid prolonged exposure to strong bases100% stable

Catalytic and Stoichiometric Considerations

  • Coupling Catalysts : DMAP (4-dimethylaminopyridine) enhances amide bond formation efficiency by stabilizing the tetrahedral intermediate .

  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion, minimizing unreacted starting material .

Industrial and Laboratory-Scale Adaptations

  • Scale-Up Challenges : Exothermic sulfonylation requires controlled addition rates and cooling to prevent runaway reactions.

  • Green Chemistry : Recent advances replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to a class of benzofuran derivatives, characterized by a benzofuran core structure with additional functional groups that enhance its biological activity. Its molecular formula is C18H18N2O3SC_{18}H_{18}N_2O_3S, indicating the presence of sulfonamide and carboxamide functionalities, which are crucial for its biological interactions.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including this compound. For instance, research indicates that related benzofuran-2-carboxamide derivatives exhibit significant neuroprotective effects against excitotoxicity induced by NMDA (N-methyl-D-aspartate) in neuronal cell cultures. These findings suggest that modifications in the structure can lead to compounds with improved neuroprotective capabilities, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antitumor Activity

The compound has shown promise in cancer research, particularly due to its ability to influence cell proliferation and apoptosis in cancer cells. Studies indicate that benzofuran derivatives can enhance immune responses and exhibit anti-tumor properties when tested under simulated microgravity conditions, which may mimic the tumor microenvironment . This suggests a potential application in targeted cancer therapies.

Anti-inflammatory Properties

Benzofuran derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide have been shown to inhibit the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), which plays a significant role in inflammatory processes . This property could be beneficial in developing treatments for chronic inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
NeuroprotectionBenzofuran-2-carboxamide derivativesSignificant protection against NMDA-induced damage
AntitumorBenzofuran derivativesEnhanced immune response; anti-tumor properties
Anti-inflammatoryBenzofuran derivativesInhibition of ICAM-1 upregulation

Case Study 1: Neuroprotective Mechanism

In a study evaluating the neuroprotective effects of various benzofuran derivatives, it was found that compounds with specific substitutions at the R2 position exhibited potent protective effects against excitotoxicity. The most effective derivative demonstrated similar efficacy to established NMDA antagonists like memantine, suggesting a pathway for further drug development targeting excitotoxic neuronal damage .

Case Study 2: Antitumor Efficacy

A series of experiments conducted under simulated microgravity conditions revealed that certain benzofuran derivatives could significantly reduce tumor cell viability while enhancing apoptosis markers. These findings point towards the potential for these compounds to be developed into novel cancer therapies, particularly for use in spaceflight-related studies where traditional therapies may be less effective .

Mechanism of Action

The mechanism of action of 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide

This compound (CAS 330557-11-4) shares the benzofuran-2-carboxamide backbone but substitutes the methyl(phenyl)sulfamoyl group with a 4-chlorobenzoyl moiety. Key differences include:

Property 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide 3-[(4-Chlorobenzoyl)amino]-1-benzofuran-2-carboxamide
Molecular Formula Not explicitly provided (inferred: ~C₂₃H₂₀N₃O₅S) C₁₆H₁₁ClN₂O₃
Molecular Weight ~466.5 g/mol (estimated) 314.72 g/mol
Key Substituent Methyl(phenyl)sulfamoyl (polar, sulfonamide group) Chlorine (electron-withdrawing, lipophilic)
Potential Applications Hypothesized: Enzyme inhibition (sulfamoyl group) Intermediate in pharmaceutical synthesis

Hydroxamic Acid Derivatives (Antibacterial Agents)

Patents by Toyama Chemical Co., Ltd. describe hydroxamic acid derivatives (e.g., (2S)-2-((4-((4-((1S)-1,2-dihydroxyethyl)phenyl)ethynyl)benzoyl)(methyl)amino)-N-hydroxy-N',2-dimethylmalonamide) with strong antibacterial activity against gram-negative bacteria . Key comparisons:

Property Target Compound Hydroxamic Acid Derivatives
Core Structure Benzofuran-carboxamide Benzoyl-linked hydroxamic acid
Functional Groups Sulfamoyl, carboxamide Hydroxamic acid, ethynyl, dihydroxyethyl
Mechanism Unclear (sulfamoyl may inhibit enzymes) Metal chelation (hydroxamic acid) for bacterial protease inhibition
Solubility Likely moderate (sulfamoyl enhances polarity) Requires solubilizers for optimal bioavailability
Therapeutic Use Hypothetical: Anti-inflammatory or enzyme-targeted therapy Confirmed: Gram-negative bacterial infections

The hydroxamic acid derivatives demonstrate validated antibacterial efficacy, while the target compound’s sulfamoyl group suggests divergent mechanisms, possibly targeting sulfotransferases or kinases.

Sulfonylurea Herbicides (Structural Contrast)

lists sulfonylurea herbicides (e.g., metsulfuron-methyl) with triazine and sulfonylurea moieties. These compounds inhibit plant acetolactate synthase (ALS) but are structurally distinct from the target compound:

Property Target Compound Sulfonylurea Herbicides
Core Structure Benzofuran-carboxamide Triazine-sulfonylurea
Functional Groups Sulfamoyl, benzofuran Sulfonylurea, methoxy/methyl groups
Application Hypothetical pharmaceutical use Agricultural herbicides
Target Potential mammalian enzymes Plant ALS enzyme

The target compound’s benzofuran core and sulfamoyl group differentiate it from sulfonylureas, which prioritize triazine-based ALS inhibition.

Biological Activity

3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The sulfamoyl group is known for its role in inhibiting certain enzymes, which can lead to anticancer effects by disrupting cellular proliferation pathways.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria, indicating its usefulness in treating infections.
  • Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against gram-positive bacteria ,
Anti-inflammatoryInhibits cytokine production ,

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Activity

In vitro assays revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential as a therapeutic agent for bacterial infections resistant to conventional antibiotics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its bioavailability and efficacy. Structural modifications have been explored to improve its pharmacokinetic properties while maintaining its biological activity.

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for 3-[[4-[Methyl(phenyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis involves multi-step processes:

Benzofuran Core Formation : Pd-catalyzed C-H arylation or condensation reactions under anhydrous conditions (e.g., THF at 80°C) .

Sulfamoyl Group Introduction : Sulfonylation using methyl(phenyl)sulfamoyl chloride in dichloromethane (DCM) with a base like triethylamine .

Coupling Reactions : Amide bond formation via carbodiimide coupling (EDC/HOBt) in DMF for 12–24 hours .
Key factors include solvent polarity, catalyst loading, and temperature control. Purity is assessed via HPLC (>95%) .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity analysis using C18 columns with UV detection at 254 nm .

Q. What solubility and stability profiles should researchers consider during in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solutions) and dilute in PBS or cell culture media. Evidence suggests benzofuran derivatives exhibit moderate aqueous solubility, requiring co-solvents like cyclodextrins .
  • Stability : Perform accelerated stability studies (pH 7.4 buffer, 37°C) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance scalability and reduce byproduct formation?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Design of Experiments (DOE) : Optimize parameters (e.g., catalyst concentration, temperature) using response surface methodology .
  • Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound triphenylphosphine) to remove excess sulfonyl chlorides .

Q. How do structural modifications (e.g., halogenation, methoxy groups) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with variations (e.g., 4-fluoro vs. 4-chloro phenyl groups) and test in target-specific assays (e.g., kinase inhibition) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to targets like PARP-1 or EGFR .
  • Key Finding : Electron-withdrawing groups (e.g., -SO2NMePh) enhance target binding by increasing electrophilicity .

Q. How can contradictory efficacy data across biological assays be resolved?

  • Methodological Answer :

  • Assay Standardization : Use orthogonal assays (e.g., SPR for binding affinity, cell viability for cytotoxicity) .
  • Impurity Profiling : LC-MS/MS to identify trace byproducts interfering with activity .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC50 normalized to cell line/passage number) .

Q. What computational approaches predict environmental fate and biodegradation pathways?

  • Methodological Answer :

  • QSAR Models : Predict biodegradability using EPI Suite™ software .
  • Metabolite Identification : Incubate with liver microsomes or soil bacteria, followed by HR-MS/MS for pathway elucidation .

Q. How can derivatives be designed to improve selectivity for therapeutic targets?

  • Methodological Answer :

  • Crystallography : Resolve co-crystal structures with targets (e.g., kinases) to guide rational design .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if variations stem from assay conditions or compound stability?

  • Methodological Answer :

  • Dose-Response Reproducibility : Test multiple batches in parallel under identical conditions (e.g., 72-hour MTT assay) .
  • Stability Monitoring : Pre-incubate compound in assay media (37°C, 24h) and re-measure potency .
  • Case Study : A 2023 study resolved discrepancies by attributing variability to DMSO lot differences affecting solubility .

Methodological Resources

  • Key Techniques :

    TechniqueApplicationReference
    Pd-catalyzed ArylationBenzofuran core synthesis
    SPR (Surface Plasmon Resonance)Binding affinity quantification
    HR-MS/MSDegradation pathway analysis

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